5-Iodo-6-(trifluoromethyl)nicotinic acid
CAS No.:
Cat. No.: VC18326915
Molecular Formula: C7H3F3INO2
Molecular Weight: 317.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3F3INO2 |
|---|---|
| Molecular Weight | 317.00 g/mol |
| IUPAC Name | 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14) |
| Standard InChI Key | SCJRBIATKWXYQF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1I)C(F)(F)F)C(=O)O |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound features a pyridine ring substituted with a carboxylic acid group at the 3-position, a trifluoromethyl (-CF₃) group at the 6-position, and an iodine atom at the 5-position (Fig. 1). This arrangement confers distinct polarity and lipophilicity, critical for interactions in biological systems.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃F₃INO₂ | |
| Molecular Weight | 317.00 g/mol | |
| IUPAC Name | 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| CAS Number | 130849833 |
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:
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¹H NMR (DMSO-d₆): δ 8.04 (d, 1H), 8.54 (dd, 1H), 9.21 (d, 1H) .
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¹³C NMR: Expected peaks for CF₃ (≈120 ppm, q, J = 280 Hz) and carboxylic acid (≈170 ppm) .
Physicochemical Properties
Thermal and Solubility Profiles
The trifluoromethyl group enhances thermal stability, while the iodine atom increases molecular weight and polarizability. Key properties include:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water.
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility |
|---|---|---|
| 6-(Trifluoromethyl)nicotinic acid | 193–197 | Low in water |
| 5-Fluoro-6-(trifluoromethyl)nicotinic acid | 170–176 | Moderate in DMSO |
Synthetic Methodologies
Route 1: Trifluoroacetyl Vinylogous Enamine Intermediate
A validated pathway involves:
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Condensation: Reacting methyl 3-aminoacrylate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at -5°C .
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Cyclization: Heating under reflux to form the pyridine core.
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Hydrolysis: Acidic cleavage of the nitrile group to yield the carboxylic acid.
Yield: 42.8% after purification .
Route 2: Halogen Exchange Reactions
An alternative approach employs iodination of pre-functionalized pyridines:
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Chlorination: 6-Chloro-5-iodonicotinic acid (59782-87-5) serves as a precursor .
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Trifluoromethylation: Using CF₃Cu or CF₃SiMe₃ under palladium catalysis .
Challenges: Regioselectivity and byproduct formation require careful optimization .
Applications in Pharmaceutical Research
Material Science Applications
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Ligand Design: The iodine and CF₃ groups enhance metal-binding affinity in coordination polymers.
-
Fluorinated Polymers: Improves thermal and chemical resistance in high-performance materials .
| Hazard | Precaution |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Eye Exposure | Use safety goggles |
| Inhalation Risk | Operate in fume hood |
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